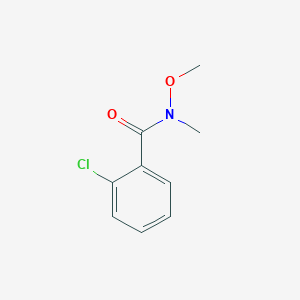

2-Chloro-N-methoxy-N-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-11(13-2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRUSXSYQDZHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=C1Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592660 | |

| Record name | 2-Chloro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289686-74-4 | |

| Record name | 2-Chloro-N-methoxy-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289686-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloro-N-methoxy-N-methylbenzamide

In the landscape of modern organic synthesis and medicinal chemistry, precision and control are paramount. This compound, a specialized Weinreb amide, has emerged as a important reagent for the construction of complex molecular architectures. Its utility lies in its ability to act as a superior acylating agent, particularly in the synthesis of ketones, a common structural motif in pharmacologically active compounds. This guide provides an in-depth examination of its properties, synthesis, and applications, offering both theoretical understanding and practical protocols for laboratory use. The presence of the chloro and methoxy groups can also significantly influence intermolecular interactions in drug discovery.[1]

The Chemical Abstracts Service (CAS) number for this compound is 289686-74-4 .[2]

Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 289686-74-4 | PubChem[2] |

| Molecular Formula | C₉H₁₀ClNO₂ | PubChem[2] |

| Molecular Weight | 199.63 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| Appearance | Varies; often a solid | General Knowledge |

| Topological Polar Surface Area | 29.5 Ų | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

Synthesis of this compound: A Standard Protocol

The synthesis of Weinreb amides, including this compound, is typically achieved through the coupling of a carboxylic acid derivative with N,O-dimethylhydroxylamine. The following is a representative, detailed protocol for its preparation from 2-chlorobenzoyl chloride.

Experimental Protocol: Synthesis from 2-Chlorobenzoyl Chloride

Objective: To synthesize this compound.

Materials:

-

2-Chlorobenzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation of the Amine: In a round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Basification: Slowly add a suitable base, such as pyridine or triethylamine (approximately 2.2 equivalents), to the stirred solution. This deprotonates the hydroxylamine hydrochloride to its free base form.

-

Acylation: In a separate flask, dissolve 2-chlorobenzoyl chloride (1 equivalent) in dichloromethane. Slowly add this solution to the cold, stirred solution of the free hydroxylamine.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

N,O-Dimethylhydroxylamine Hydrochloride: The hydrochloride salt is more stable and easier to handle than the free base.

-

Base (Pyridine/Triethylamine): The base is crucial for neutralizing the HCl generated during the acylation reaction, driving the reaction to completion.

-

Low Temperature (0 °C): The initial low temperature helps to control the exothermic reaction between the acid chloride and the amine, minimizing potential side reactions.

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Core Application: Controlled Ketone Synthesis

The primary application of this compound is in the synthesis of ketones through reaction with organometallic reagents such as Grignard reagents or organolithiums. This is a cornerstone application of Weinreb amides in general.[1]

The Weinreb Ketone Synthesis: Mechanism and Advantages

The reaction of a Weinreb amide with an organometallic reagent proceeds through a stable, chelated tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents the common problem of over-addition of the organometallic reagent, which would lead to the formation of a tertiary alcohol.[3] This method offers a high degree of chemoselectivity and is compatible with a wide range of functional groups.[4]

Experimental Protocol: Ketone Synthesis

Objective: To synthesize a ketone from this compound and a Grignard reagent.

Materials:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard inert atmosphere glassware (e.g., Schlenk line)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Grignard Reagent: Slowly add the Grignard reagent (approximately 1.1 equivalents) to the stirred solution.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quenching: Slowly quench the reaction by the addition of 1 M HCl.

-

Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add saturated aqueous sodium bicarbonate solution.

-

Extraction and Drying: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter and concentrate the organic solution. Purify the crude ketone by column chromatography or distillation.

Mechanistic Diagram of Ketone Synthesis

Caption: Mechanism of Weinreb Ketone Synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. This chemical is considered hazardous.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes.[6] Avoid formation of dust and aerosols.[6] Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][6]

-

First Aid:

Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information.[5][6][7]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the controlled formation of ketones. Its unique reactivity profile, stemming from the stability of the chelated tetrahedral intermediate, allows for high-yield and chemoselective transformations that are often challenging with other acylating agents. This makes it an indispensable tool for researchers and professionals in drug discovery and development, where the efficient and predictable synthesis of complex molecules is essential. A thorough understanding of its properties, synthesis, and handling is key to leveraging its full potential in the laboratory.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research.

- Murphy, J. A., Commeureuc, A. G. J., Snaddon, T. N., McGuire, T. M., Khan, T. A., Hisler, K., Dewis, M. L., & Carling, R. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429.

- Capot Chemical. (2025, December 30). Material Safety Data Sheet.

- PubChem. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C9H10ClNO2 | CID 18185370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [organic-chemistry.org]

- 5. fishersci.com [fishersci.com]

- 6. 2-CHLORO-N-METHOXY-N-METHYLACETAMIDE - Safety Data Sheet [chemicalbook.com]

- 7. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Weinreb Amide in Modern Synthesis

2-Chloro-N-methoxy-N-methylbenzamide belongs to the esteemed class of Weinreb amides, N,O-dimethylhydroxamates that have become indispensable tools in contemporary organic synthesis.[1][2][3] First introduced by Steven M. Weinreb and Steven Nahm in 1981, these functionalities offer a reliable method for the synthesis of ketones and aldehydes from carboxylic acid derivatives.[2][3] The key to their utility lies in the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic addition, which ingeniously prevents the common problem of over-addition that plagues reactions with more reactive acylating agents.[3][4] This unique stability and predictable reactivity make a thorough understanding of the physical properties of specific Weinreb amides, such as this compound, crucial for their effective application in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[5][6] This guide provides a detailed examination of the known physical characteristics of this compound and presents standardized protocols for the experimental determination of these properties.

Core Molecular and Physical Data

A foundational understanding of a compound's physical properties is paramount for its handling, reaction setup, and purification. The following table summarizes the key known and computed data for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | PubChem[7][8] |

| Molecular Weight | 199.63 g/mol | PubChem[7][8] |

| CAS Number | 289686-74-4 | PubChem[7][8] |

| Physical State | Liquid (reported by supplier) | IndiaMART[9][10] |

| Computed XLogP3-AA | 2.1 | PubChem[7][8] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[7][8] |

| Heavy Atom Count | 13 | Guidechem[11] |

| Rotatable Bond Count | 2 | Guidechem[11] |

Experimental Determination of Physical Properties

The following sections detail the standardized experimental procedures for determining the key physical properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory techniques.

Melting Point Determination

While some sources indicate a liquid state at room temperature, the melting point is a critical parameter for assessing purity, especially if the compound is a low-melting solid or can be solidified at reduced temperatures.

Experimental Protocol:

A calibrated digital melting point apparatus is the preferred method for this determination.[2][12]

-

Sample Preparation: A small amount of the solid compound is introduced into a capillary tube, which is then sealed at one end.[3][12] The tube should be filled to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point range is reported as T₁ - T₂. A narrow melting range (0.5-1°C) is indicative of a pure compound.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate measurement.[12] A rapid heating rate can lead to a reading that is higher than the true melting point.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Given that this compound is reported to be a liquid, its boiling point is a key identifying characteristic.

Experimental Protocol:

The Thiele tube or a digital boiling point apparatus provides a reliable method for determining the boiling point of a small sample.[5][13]

-

Apparatus Setup: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.[5][14] This assembly is attached to a thermometer.

-

Heating: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[5]

-

Data Recording: The heat source is removed when a steady stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5]

Causality Behind Experimental Choices: The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The point at which the liquid is drawn back into the capillary indicates that the vapor pressure inside the capillary has just dropped below the atmospheric pressure, providing an accurate measure of the boiling point.

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. pennwest.edu [pennwest.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. This compound [myskinrecipes.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. This compound | C9H10ClNO2 | CID 18185370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. indiamart.com [indiamart.com]

- 11. study.com [study.com]

- 12. medpharma12.com [medpharma12.com]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. byjus.com [byjus.com]

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-N-methoxy-N-methylbenzamide

Abstract

This guide provides an in-depth technical overview of the synthesis of 2-Chloro-N-methoxy-N-methylbenzamide, a critical chemical intermediate known as a Weinreb-Nahm amide. Weinreb amides are renowned in organic synthesis for their ability to react cleanly with organometallic reagents to produce ketones or with reducing agents to yield aldehydes, effectively preventing the common issue of over-addition.[1][2][3] This document details the prevalent and most efficient synthesis pathway starting from 2-chlorobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride. It offers a thorough examination of the underlying reaction mechanism, a detailed, field-tested experimental protocol, safety and handling procedures, and alternative synthetic strategies. The content is structured to provide researchers and drug development professionals with the necessary expertise to confidently and safely execute this synthesis.

Introduction: The Strategic Importance of Weinreb-Nahm Amides

N-methoxy-N-methylamides, commonly known as Weinreb-Nahm amides, are exceptionally versatile and stable intermediates in modern organic chemistry.[2][4] Their discovery in 1981 by Steven M. Weinreb and Steven Nahm provided a robust solution to a persistent challenge in ketone synthesis: the over-addition of highly reactive organometallic reagents (like Grignard or organolithium reagents) to acyl compounds, which typically leads to the formation of tertiary alcohols instead of the desired ketone.[1][3]

The unique stability of the Weinreb-Nahm amide functional group circumvents this issue. This compound (CAS No. 289686-74-4) is a prime example of this class of compounds.[5][6] Its substituted benzamide structure makes it a valuable building block in the synthesis of a wide range of complex molecules, particularly active pharmaceutical ingredients (APIs) for central nervous system (CNS) drugs and various agrochemicals.[7] This guide focuses on its reliable preparation, providing the scientific rationale behind the procedural steps.

Synthesis Pathway and Mechanistic Insights

The most direct and widely employed method for synthesizing this compound is the nucleophilic acyl substitution of 2-chlorobenzoyl chloride with N,O-dimethylhydroxylamine. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.

The Reaction Mechanism

The synthesis proceeds via a standard nucleophilic acyl substitution mechanism.

-

Neutralization of the Amine Salt : N,O-dimethylhydroxylamine is commercially available and most easily handled as its hydrochloride salt.[1][2] A base, such as pyridine or triethylamine, is added to deprotonate the hydroxylammonium salt, liberating the free N,O-dimethylhydroxylamine nucleophile.

-

Nucleophilic Attack : The liberated amine attacks the highly electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This forms a transient tetrahedral intermediate.

-

Elimination and Product Formation : The tetrahedral intermediate collapses, expelling the chloride ion as a leaving group and forming the stable N-methoxy-N-methylbenzamide product. The protonated base (e.g., pyridinium chloride) precipitates or remains in solution as a salt byproduct.

The remarkable utility of the resulting Weinreb amide lies in its subsequent reactions. When an organometallic reagent (e.g., R'-MgBr) adds to the Weinreb amide, it forms a tetrahedral intermediate that is stabilized by chelation between the lithium or magnesium atom and the two oxygen atoms (the carbonyl oxygen and the methoxy oxygen).[1][8] This chelated intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup. This stability prevents a second equivalent of the organometallic reagent from adding, thus avoiding over-addition.[1][3]

Caption: General mechanism for Weinreb amide formation.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 2-chlorobenzoyl chloride on a laboratory scale.

Materials and Reagents

| Compound | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 2-Chlorobenzoyl chloride | 609-65-4 | C₇H₄Cl₂O | 175.01 | Corrosive, lachrymator, reacts violently with water.[9][10] |

| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | C₂H₈ClNO | 97.54 | White crystalline solid, hygroscopic, irritant.[11][12] |

| Pyridine (anhydrous) | 110-86-1 | C₅H₅N | 79.10 | Non-nucleophilic base, flammable, toxic. |

| Dichloromethane (DCM, anhydrous) | 75-09-2 | CH₂Cl₂ | 84.93 | Common organic solvent, volatile. |

| Hydrochloric Acid (1 M aq.) | 7647-01-0 | HCl | 36.46 | Used for aqueous work-up. |

| Sodium Bicarbonate (sat. aq.) | 144-55-8 | NaHCO₃ | 84.01 | Used for aqueous work-up to neutralize acid. |

| Brine (sat. aq. NaCl) | 7647-14-5 | NaCl | 58.44 | Used to break emulsions and remove water. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |

| Product | 289686-74-4 | C₉H₁₀ClNO₂ | 199.63 | Intermediate for CNS drugs and agrochemicals. [5][7] |

Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel (addition funnel)

-

Condenser with a drying tube or inert gas inlet (e.g., Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Step-by-Step Synthesis Procedure

Caption: Step-by-step workflow for the synthesis.

-

Reaction Setup : Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen atmosphere.

-

Reagent Preparation : To the flask, add N,O-dimethylhydroxylamine hydrochloride (1.05 eq) and anhydrous dichloromethane (DCM, ~0.3 M). Begin stirring to form a suspension.

-

Base Addition and Cooling : Add anhydrous pyridine (1.1 eq) to the suspension. Cool the flask to 0 °C using an ice bath.

-

Addition of Acyl Chloride : Dissolve 2-chlorobenzoyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the 2-chlorobenzoyl chloride solution dropwise to the stirred, cooled suspension over approximately 30 minutes. An exothermic reaction may be observed.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Quenching : Carefully pour the reaction mixture into a separatory funnel containing 1 M HCl.

-

Work-up - Extraction : Separate the layers. Extract the aqueous layer twice more with DCM.

-

Work-up - Washing : Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel.

Alternative Synthesis Route: Activation of Carboxylic Acid

While starting from the acid chloride is common, this compound can also be synthesized directly from 2-chlorobenzoic acid. This route avoids handling the highly reactive acid chloride but requires a coupling agent to activate the carboxylic acid.[4][13]

Common coupling systems include:

-

Carbodiimides : Such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).

-

Triazine-based reagents : 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is effective for this transformation.[4]

-

Phosphine-based reagents : A combination of triphenylphosphine (TPP) and trichloroacetonitrile (TCA) can generate the acid chloride in situ.[13][14]

-

Carbonyl diimidazole (CDI) : This reagent activates the carboxylic acid to form a reactive acylimidazolide intermediate, which then reacts with N,O-dimethylhydroxylamine.[15]

This approach is particularly useful when the acid chloride is not commercially available or when the substrate contains functional groups sensitive to the conditions used for acid chloride formation (e.g., thionyl chloride).[15]

Safety, Handling, and Storage

Researcher safety is paramount. A thorough risk assessment must be conducted before beginning this procedure.

-

2-Chlorobenzoyl Chloride : This reagent is highly corrosive, causes severe skin burns and eye damage, and is a lachrymator (induces tearing).[9][16] It reacts violently with water and moisture, releasing toxic hydrogen chloride gas.[10] Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[9]

-

Pyridine : Pyridine is flammable and toxic. Avoid inhalation and skin contact.

-

Dichloromethane (DCM) : DCM is a volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

-

N,O-Dimethylhydroxylamine Hydrochloride : This compound is an irritant.[12] Avoid inhalation of dust and contact with skin and eyes.

Storage :

-

Store 2-chlorobenzoyl chloride in a cool, dry, well-ventilated area away from water and incompatible materials like strong bases and alcohols.[16] The container should be tightly sealed.

-

N,O-dimethylhydroxylamine hydrochloride is hygroscopic and should be stored in a tightly sealed container in a dry place.[11]

-

The final product, this compound, should be stored at room temperature in a sealed, dry container.[7]

Conclusion

The synthesis of this compound via the reaction of 2-chlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride is a reliable and high-yielding procedure. This technical guide outlines the critical mechanistic principles that ensure the success of the reaction and the strategic value of the resulting Weinreb-Nahm amide. By adhering to the detailed experimental protocol and rigorous safety precautions, researchers can effectively produce this key intermediate, enabling further advancements in the fields of pharmaceutical and agrochemical development.

References

- Title: Weinreb ketone synthesis Source: Wikipedia URL:[Link]

- Title: Converting Amides to Aldehydes and Ketones Source: Chemistry Steps URL:[Link]

- Title: Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry URL:[Link]

- Title: N,O-Dimethylhydroxylamine Source: Wikipedia URL:[Link]

- Title: Material Safety Data Sheet - 2-Chlorobenzyl chloride, 98+% Source: Cole-Parmer URL:[Link]

- Title: The Science Behind Ketone Synthesis: The Weinreb Amide Approach Source: Medium URL:[Link]

- Title: Weinreb Ketone Synthesis Source: Organic Chemistry Portal URL:[Link]

- Title: 2-Chlorobenzoyl chloride - Hazardous Agents Source: Haz-Map URL:[Link]

- Title: this compound Source: MySkinRecipes URL:[Link]

- Title: this compound | C9H10ClNO2 | CID 18185370 Source: PubChem URL:[Link]

- Title: Recent Developments in Weinreb Synthesis and their Applications Source: Oriental Journal of Chemistry URL:[Link]

- Title: Synthesis of hydroxamates (Weinreb amides) Source: Organic Chemistry Portal URL:[Link]

- Title: Recent Developments in Weinreb Synthesis and Their Applications (A-Review)

- Title: Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,...

- Title: SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES Source: International Journal of Pharma Sciences and Research URL:[Link]

- Title: US4388251A - Method for preparing 2-chlorobenzoyl chloride Source: Google Patents URL

- Title: (PDF) 2-Chloro-N-(4-methoxyphenyl)

- Title: A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents Source: KoreaScience URL:[Link]

- Title: Method for the preparation of 2-chlorobenzoyl chloride, and its uses Source: Google Patents URL

- Title: The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide Source: CORE URL:[Link]

- Title: KR20050112690A - Novel process for the preparation of weinreb amide derivatives Source: Google Patents URL

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Weinreb Ketone Synthesis [organic-chemistry.org]

- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. This compound | C9H10ClNO2 | CID 18185370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound [myskinrecipes.com]

- 8. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. 2-Chlorobenzoyl chloride - Hazardous Agents | Haz-Map [haz-map.com]

- 11. N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 [chemicalbook.com]

- 12. N,O-Dimethylhydroxylamine hydrochloride(6638-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. fishersci.com [fishersci.com]

Core Compound Identity and Physicochemical Properties

An In-Depth Technical Guide to 2-Chloro-N-methoxy-N-methylbenzamide

This guide provides an in-depth technical overview of this compound, a specialized Weinreb amide, designed for researchers, scientists, and professionals in drug development and organic synthesis. We will move beyond simple data recitation to explore the causality behind its synthetic utility and the practical considerations for its application, ensuring a robust and reliable understanding of this versatile reagent.

This compound (CAS No. 289686-74-4) is a disubstituted benzamide derivative that has gained prominence as a stable and effective acylating agent.[1][2][3] Its structure, featuring a chloro-substituted aromatic ring and the characteristic N-methoxy-N-methylamide group, makes it a valuable intermediate in the construction of complex organic molecules.[4]

The N-methoxy-N-methylamide functionality, commonly known as a Weinreb amide, is the cornerstone of its utility. This group provides a unique reactivity profile that allows for controlled, high-yield synthesis of ketones from highly reactive organometallic reagents—a frequent challenge in multi-step synthesis.[5][6][7]

Data Presentation: Key Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 199.63 g/mol | [1][2][4] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |

| CAS Number | 289686-74-4 | [2][3] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CN(C(=O)C1=CC=CC=C1Cl)OC | [2] |

| Topological Polar Surface Area | 29.5 Ų | [1][2] |

| Complexity | 187 | [2] |

Synthesis Protocol: A Self-Validating Approach

The synthesis of a Weinreb amide is a critical step that dictates the purity of subsequent reaction products. The most common and reliable method involves the coupling of an acid chloride with N,O-dimethylhydroxylamine hydrochloride. This approach is favored for its high efficiency and straightforward purification.

Expertise & Causality: The choice of an acid chloride (2-chlorobenzoyl chloride) as the starting material ensures a highly activated electrophile. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, at a controlled temperature (0 °C to room temperature). The base is crucial for two reasons: first, it neutralizes the HCl byproduct generated during the reaction, and second, it deprotonates the N,O-dimethylhydroxylamine hydrochloride salt to liberate the free amine nucleophile required for the acylation. Maintaining a low temperature is essential to prevent potential side reactions and ensure kinetic control over the desired amide formation.

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (1.05 equivalents) and dichloromethane (DCM) as the solvent.

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a suitable base, such as triethylamine (2.5 equivalents), to the stirring suspension. Allow the mixture to stir for 20-30 minutes to ensure complete formation of the free amine.

-

Acylation: Dissolve 2-chlorobenzoyl chloride (1.0 equivalent) in DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the reaction mixture at 0 °C over 30-45 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting acid chloride is fully consumed.

-

Workup and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Product: The resulting crude product can be purified by silica gel column chromatography to yield this compound as a pure solid.

Visualization: Synthetic Workflow

Caption: A diagram illustrating the synthetic route to this compound.

Core Application: Controlled Ketone Synthesis

The primary and most authoritative application of this compound is in the synthesis of ketones.[8] Its reaction with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, proceeds in a highly controlled manner.

Mechanistic Insight & Trustworthiness: Unlike more reactive acylating agents (e.g., esters or acid chlorides), the Weinreb amide does not typically undergo over-addition to form tertiary alcohols.[5][6] This reliability stems from the formation of a stable, five-membered chelated tetrahedral intermediate.[8] The methoxy group's oxygen atom and the carbonyl oxygen coordinate with the metal cation (Li⁺ or Mg²⁺), stabilizing the intermediate. This complex is stable at low temperatures and does not collapse to the ketone until a deliberate aqueous or acidic workup is performed. This two-stage process—formation of the stable intermediate followed by controlled hydrolysis—is the key to its self-validating nature, ensuring a clean and high-yield conversion to the desired ketone.[5][7]

Visualization: Ketone Synthesis Signaling Pathway

Caption: Reaction pathway for ketone synthesis using a Weinreb amide.

This controlled reactivity makes this compound an invaluable tool in pharmaceutical and agrochemical research, where precise molecular construction is paramount.[4][9]

Safety and Handling

As with any chlorinated organic compound and amide derivative, proper safety protocols must be strictly followed. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not universally available, data from closely related structures provide authoritative guidance.[10][11]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[10] Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][12]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[10] In case of eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move to fresh air.[13] Seek medical attention if irritation or other symptoms persist.[10]

Conclusion

This compound is more than just a reagent; it is a strategic tool for precise and reliable chemical synthesis. Its defining feature, the Weinreb amide group, provides a scientifically sound solution to the common problem of over-addition in organometallic reactions. By understanding the mechanistic principles that govern its reactivity and adhering to rigorous experimental and safety protocols, researchers can effectively leverage this compound to construct complex molecular targets with greater efficiency and control, accelerating discovery in medicinal chemistry and beyond.

References

- This compound | C9H10ClNO2 | CID 18185370.

- This compound. MySkinRecipes. [Link]

- 2-chloro-6-hydroxy-N-methoxybenzamide | C8H8ClNO3 | CID 47412697.

- The Strategic Advantage of Weinreb Amides: A Look at 2-Chloro-N-methoxy-N-methylacetamide's Role. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,...

- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

- Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

- A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. [Link]

- Weinreb Amides-ChonTech. Suzhou ChonTech BioPharma Co., Ltd. [Link]

- 2-Chloro-N-(4-methoxyphenyl)benzamide.

- 2-Chloro-N-(4-methoxyphenyl)benzamide.

- 2- Chloro-N-methoxy-N -methylbenzamide. IndiaMART. [Link]

Sources

- 1. This compound | C9H10ClNO2 | CID 18185370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. arctomsci.com [arctomsci.com]

- 4. This compound [myskinrecipes.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

An In-Depth Technical Guide to 2-Chloro-N-methoxy-N-methylbenzamide: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-methoxy-N-methylbenzamide, a key synthetic intermediate belonging to the class of Weinreb-Nahm amides. Addressed to researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's structural attributes, detailed synthesis protocols, rigorous spectroscopic characterization, and its pivotal role in the controlled synthesis of ketones. By integrating established chemical principles with practical, field-proven insights, this guide serves as an authoritative resource for the effective utilization of this versatile reagent.

Introduction: The Strategic Value of Weinreb Amides

In the landscape of modern organic synthesis, the ability to form carbon-carbon bonds with precision and high yield is paramount. The synthesis of ketones, a fundamental functional group in a vast array of pharmaceuticals, natural products, and advanced materials, often presents a significant challenge: the over-addition of highly reactive organometallic reagents to acylating agents, leading to the undesired formation of tertiary alcohols.

The advent of the Weinreb-Nahm amide in 1981 by Steven M. Weinreb and Steven Nahm offered an elegant solution to this long-standing problem.[1] These N-methoxy-N-methylamides possess a unique reactivity profile. Upon reaction with organolithium or Grignard reagents, they form a stable, chelated tetrahedral intermediate. This intermediate resists collapse and further nucleophilic attack until acidic workup, thereby ensuring the reaction reliably stops at the ketone stage.[1][2][3]

This compound (CAS No. 289686-74-4) is a prominent example of this class, incorporating a 2-chlorobenzoyl moiety.[4] The presence of the ortho-chloro substituent offers steric and electronic features that can be strategically exploited in complex molecule synthesis, making it a valuable tool for medicinal and process chemists. This guide will provide the foundational knowledge and practical protocols necessary to leverage this reagent's full potential.

Physicochemical and Structural Characteristics

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in a laboratory setting.

Chemical Structure and Properties

The molecular structure of this compound is depicted below.

Caption: Workflow for the synthesis of 2-chlorobenzoyl chloride.

Experimental Protocol: Synthesis of 2-Chlorobenzoyl Chloride

-

Materials & Equipment:

-

2-Chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene or Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Round-bottom flask with reflux condenser and gas outlet/scrubber

-

Heating mantle and magnetic stirrer

-

Apparatus for vacuum distillation

-

-

Procedure:

-

In a fume hood, charge a dry round-bottom flask with 2-chlorobenzoic acid (1.0 eq) and a suitable solvent like toluene (approx. 2-3 mL per gram of acid).

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add thionyl chloride (1.1 - 1.5 eq) to the stirred mixture at room temperature. The addition is exothermic and will be accompanied by the evolution of HCl and SO₂ gas, which should be directed to a scrubber.

-

After the initial gas evolution subsides, heat the mixture to reflux (approximately 75-80°C) and maintain for 2-4 hours, or until the reaction is complete as monitored by the cessation of gas evolution or by TLC/GC analysis.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The crude 2-chlorobenzoyl chloride, typically a yellow to brown oil, is then purified by vacuum distillation to yield a colorless to pale yellow liquid.

-

Stage 2: Synthesis of this compound

This stage involves the nucleophilic acyl substitution of 2-chlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

Caption: Workflow for the synthesis of the target Weinreb amide.

Experimental Protocol: Synthesis of this compound

-

Materials & Equipment:

-

2-Chlorobenzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

-

Silica gel for column chromatography

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a suitable base, such as pyridine or triethylamine (2.2 eq), to the stirred suspension.

-

In a separate flask, dissolve 2-chlorobenzoyl chloride (1.0 eq) in anhydrous DCM.

-

Add the solution of 2-chlorobenzoyl chloride dropwise to the cold amine/base mixture over 15-20 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a solid or oil.

-

Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The ortho-substitution pattern gives rise to distinct spectroscopic features.

Table 2: Spectroscopic Data

| Technique | Data and Interpretation |

| ¹H NMR | The ¹H NMR spectrum of ortho-substituted N-methoxy-N-methyl benzamides, including the 2-chloro derivative, often shows broad humps or multiple signals for the N-CH₃ and O-CH₃ protons at room temperature. This phenomenon is attributed to restricted rotation around the amide C-N bond, leading to the presence of rotamers on the NMR timescale. Upon heating, these signals typically coalesce into two sharp singlets. The aromatic region will display a complex multiplet pattern consistent with a 1,2-disubstituted benzene ring. |

| ¹³C NMR | The spectrum will show distinct signals for the carbonyl carbon (~168 ppm), the aromatic carbons (125-135 ppm), and the N-methoxy and N-methyl carbons. The N-methyl carbon often appears as a broad hump at room temperature, similar to the proton spectrum. |

| IR Spectroscopy | Key vibrational bands include a strong carbonyl (C=O) stretch for the tertiary amide, typically in the range of 1630-1670 cm⁻¹. C-H stretches from the aromatic and methyl groups will be observed around 2900-3100 cm⁻¹, and C-Cl stretching vibrations will appear in the fingerprint region. |

| Mass Spec (HRMS) | High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition. For C₉H₁₀ClNO₂, the expected [M+H]⁺ ion is m/z 200.0478. The presence of the characteristic isotopic pattern for chlorine (M and M+2 in an approximate 3:1 ratio) is a definitive indicator. |

Application in Ketone Synthesis: The Weinreb Reaction

The primary utility of this compound lies in its controlled reaction with organometallic reagents to produce 2-chlorophenyl ketones. This transformation is central to building more complex molecular architectures. [5]

Reaction Mechanism

The success of the Weinreb ketone synthesis is rooted in the formation of a stable, five-membered chelated intermediate after the initial nucleophilic attack.

Caption: Mechanism of the Weinreb Ketone Synthesis.

This chelated intermediate prevents the addition of a second equivalent of the organometallic reagent. Upon aqueous acidic workup, the chelate collapses, liberating the desired ketone.

General Protocol for Ketone Synthesis

The following protocol provides a representative workflow for the synthesis of a 2-chlorophenyl ketone using this compound.

Experimental Protocol: Synthesis of (2-Chlorophenyl)(phenyl)methanone

-

Materials & Equipment:

-

This compound

-

Phenylmagnesium bromide (PhMgBr) or Phenyllithium (PhLi) solution in an appropriate solvent (e.g., THF, ether)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard workup and purification reagents and equipment

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to 0°C (or -78°C for highly reactive organolithium reagents).

-

Slowly add the Grignard or organolithium reagent (1.1-1.2 eq) dropwise via syringe or dropping funnel, maintaining the low temperature.

-

Stir the reaction at this temperature for 1-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the pure ketone.

-

Safety and Handling

Proper safety precautions are imperative when working with these chemicals. Users should always consult the specific Safety Data Sheet (SDS) for each compound before use.

-

2-Chlorobenzoyl Chloride: Highly corrosive and a lachrymator. Reacts violently with water and alcohols. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Thionyl Chloride: Toxic, corrosive, and reacts violently with water. All handling must be performed in a fume hood.

-

Organometallic Reagents (Grignard, Organolithiums): Pyrophoric or highly reactive with water and protic solvents. Must be handled under a dry, inert atmosphere using appropriate syringe and cannula techniques.

-

This compound: While specific toxicity data is limited, it should be handled as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin/eye contact. Based on related benzamides, it may cause skin and eye irritation. * General Precautions: Always work in a well-ventilated fume hood. Wear appropriate PPE at all times. Ensure that an emergency eyewash station and safety shower are readily accessible.

Conclusion

This compound stands as a highly effective and reliable acylating agent for the synthesis of 2-chlorophenyl ketones. Its identity as a Weinreb-Nahm amide provides a crucial advantage in preventing over-addition by organometallic reagents, a common pitfall in ketone synthesis. The synthetic routes to this compound are well-established and scalable, proceeding from readily available starting materials. This guide has provided the essential technical details—from synthesis and characterization to application and safety—to empower researchers and development professionals to confidently and effectively incorporate this valuable intermediate into their synthetic programs.

References

- TutorChase. (n.d.). How do you prepare a Weinreb amide?

- De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537.

- Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides).

- Wikipedia. (2023, November 11). Weinreb ketone synthesis.

- Chemistry - The Mystery of Molecules. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent [Video]. YouTube.

- Gadge, S. T., & Bhanage, B. M. (2014). Pd(OAc)2/DABCO-as an efficient and phosphine-free catalytic system for the synthesis of single and double Weinreb amide by aminocarbonylation of aryl iodides. RSC Advances, 4(84), 44755-44759.

- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Ketone Synthesis: The Power of N-Methoxy-N-methylbenzamide in Organic Chemistry.

- White, J. M., Tunoori, A. R., & Georg, G. I. (2000). Weinreb Amides. Current Organic Chemistry, 4(2), 135-144.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18185370, this compound.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H10ClNO2 | CID 18185370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-N-methoxy-N-methylbenzamide

Abstract

This technical guide provides a comprehensive analysis of 2-Chloro-N-methoxy-N-methylbenzamide, a Weinreb-Nahm amide, through the lens of Fourier Transform Infrared (FTIR) spectroscopy. Weinreb-Nahm amides are pivotal intermediates in organic synthesis, valued for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition.[1] The structural integrity and purity of these intermediates are paramount, and IR spectroscopy offers a rapid, non-destructive, and highly informative method for their characterization. This document details the theoretical principles, a robust experimental protocol for acquiring high-quality spectra using Attenuated Total Reflectance (ATR), and a thorough interpretation of the spectral data. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep, practical understanding of this analytical technique for compound verification.

Introduction: The Significance of Spectroscopic Verification

This compound (C₉H₁₀ClNO₂) is a substituted benzamide featuring a Weinreb-Nahm amide functional group.[2][3][4] Its molecular structure combines an ortho-chlorinated aromatic ring with an N-methoxy-N-methylamide moiety, making it a versatile building block in medicinal chemistry and agrochemical synthesis.[4] The reactivity of this molecule is largely dictated by the amide group, which is stabilized against over-addition by organometallic reagents through chelation by the methoxy group.[1]

Given its role as a critical intermediate, verifying the identity and purity of this compound is a non-negotiable step in any synthetic workflow. Infrared spectroscopy is an indispensable tool for this purpose. It works by probing the vibrational modes of a molecule's functional groups.[5] When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the energy required to excite these vibrations. The resulting spectrum is a unique molecular fingerprint, providing direct evidence for the presence of key functional groups such as the amide carbonyl (C=O), C-N, N-O, aromatic C-H, and C-Cl bonds. This guide will elucidate the process of obtaining and interpreting the IR spectrum of this specific compound.

Molecular Structure and Predicted Vibrational Modes

The key to interpreting an IR spectrum lies in understanding the correlation between a molecule's structure and its vibrational frequencies. The structure of this compound contains several distinct functional groups, each with characteristic absorption bands.

-

Aromatic Ring (ortho-disubstituted):

-

C-H Stretch: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹ (3100-3000 cm⁻¹).[6][7]

-

C=C Stretch: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of bands, often of variable intensity, in the 1600-1475 cm⁻¹ region.[6]

-

C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring can be inferred from the strong C-H "out-of-plane" bending vibrations in the 900-675 cm⁻¹ region.[5] For an ortho-disubstituted ring, a strong band is expected around 750 cm⁻¹.

-

-

Weinreb-Nahm Amide Group (-C(O)N(OCH₃)CH₃):

-

C=O Stretch (Amide I Band): This is one of the most prominent and reliable absorption bands in the spectrum. For tertiary amides, the carbonyl stretch is a very strong and sharp band typically found in the 1670-1630 cm⁻¹ range.[7] The resonance between the nitrogen lone pair and the carbonyl group lowers this frequency compared to ketones.[8]

-

C-N Stretch: The stretching of the carbon-nitrogen bond in amides is a medium to strong band usually found in the 1300-1200 cm⁻¹ region.

-

N-O Stretch: The N-O stretching vibration is expected to produce a band of medium intensity, typically in the 1000-900 cm⁻¹ range.

-

-

Other Functional Groups:

-

Aliphatic C-H Stretch: The methyl groups attached to the nitrogen and oxygen will exhibit symmetric and asymmetric C-H stretching vibrations in the 3000-2850 cm⁻¹ region.[6]

-

C-Cl Stretch: The carbon-chlorine bond attached to the aromatic ring will produce a strong absorption in the fingerprint region, typically between 800-600 cm⁻¹.[6]

-

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern FTIR sampling technique that requires minimal to no sample preparation, making it ideal for rapid and reproducible analysis of solid powders and liquids.[9][10][11][12] The technique involves pressing the sample against a high-refractive-index crystal (commonly diamond or zinc selenide) and passing an IR beam through the crystal such that it reflects internally.[9][12] At each reflection point, an "evanescent wave" penetrates a short distance into the sample, where absorption can occur.[9]

Step-by-Step Methodology

-

Instrument Preparation:

-

Crystal Cleaning and Verification (Self-Validation):

-

The integrity of the spectrum depends on a pristine ATR crystal surface. Clean the diamond crystal surface thoroughly using a lint-free wipe moistened with a volatile solvent like isopropanol or ethanol.[10][14]

-

Perform a "cleanliness test" by collecting a spectrum of the empty, clean crystal. It should show a flat baseline with no significant peaks, apart from potential atmospheric CO₂ (~2350 cm⁻¹) and water vapor bands.

-

-

Background Spectrum Acquisition (Self-Validation):

-

With the crystal clean and the sampling arm down, collect a background spectrum.[14] This scan measures the ambient environment (atmosphere and instrument optics) and is automatically subtracted from the sample spectrum.

-

Causality: This step is crucial to eliminate interference from atmospheric water and carbon dioxide, ensuring that the final spectrum contains only information from the sample. A typical background scan involves co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

-

Sample Application:

-

Place a small amount of this compound powder directly onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.[14]

-

Lower the press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface.[14]

-

Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively, which is necessary for a strong, high-quality spectrum.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. Use the same acquisition parameters as the background scan (e.g., spectral range 4000-600 cm⁻¹, resolution 4 cm⁻¹, 32 scans) for proper subtraction.[10]

-

The software will display the final, background-corrected absorbance spectrum.

-

-

Post-Measurement Cleanup:

-

Retract the press arm, and carefully remove the sample powder.

-

Clean the crystal surface thoroughly as described in Step 2 to prepare for the next measurement.

-

Data Visualization and Interpretation

Workflow for IR Spectral Analysis

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H10ClNO2 | CID 18185370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [289686-74-4] | Chemsigma [chemsigma.com]

- 4. This compound [myskinrecipes.com]

- 5. copbela.org [copbela.org]

- 6. eng.uc.edu [eng.uc.edu]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 10. mdpi.com [mdpi.com]

- 11. agilent.com [agilent.com]

- 12. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 13. mse.iastate.edu [mse.iastate.edu]

- 14. cbic.yale.edu [cbic.yale.edu]

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-N-methoxy-N-methylbenzamide

Foreword

For researchers, scientists, and professionals in drug development and synthetic chemistry, understanding the solubility of a compound is not merely a data point; it is a cornerstone of process development, formulation, and bioavailability. 2-Chloro-N-methoxy-N-methylbenzamide, a member of the versatile class of Weinreb amides, serves as a critical intermediate in the synthesis of complex molecules, particularly ketones. Its solubility characteristics dictate the choice of reaction solvents, purification strategies, and its handling properties.

This guide addresses the notable scarcity of published quantitative solubility data for this compound. In the absence of established datasets, this document provides a robust framework for both predicting and experimentally determining its solubility. We will delve into its physicochemical properties, provide a detailed protocol for solubility assessment, and offer a theoretical lens through which to interpret the results, empowering researchers to generate and leverage this critical information with confidence.

Physicochemical Profile and Solubility Prediction

A compound's solubility is intrinsically linked to its molecular structure and resulting physical properties. The principle of "like dissolves like" serves as our primary guide: polar solutes dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[1] The key physicochemical parameters for this compound, sourced from authoritative databases, are summarized below.[2]

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | PubChem[2] |

| Molecular Weight | 199.63 g/mol | PubChem[2] |

| CAS Number | 289686-74-4 | PubChem[2] |

| XLogP3-AA (Lipophilicity) | 2.1 | PubChem[2] |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 (Amide oxygen and methoxy oxygen) | PubChem[2] |

Expert Analysis & Solubility Prediction:

-

Aqueous Solubility: The molecule's XLogP3 value of 2.1 indicates a preference for a lipid-like environment over an aqueous one, suggesting low water solubility . The complete absence of hydrogen bond donors further limits its ability to integrate into the hydrogen-bonding network of water. While the two oxygen atoms can act as hydrogen bond acceptors, this is insufficient to overcome the hydrophobicity of the chlorophenyl ring and the methyl groups.

-

Organic Solvent Solubility: Based on its structure—a moderately polar aromatic amide—we can predict its solubility in common organic solvents:

-

High Solubility Expected: In polar aprotic solvents like acetone, ethyl acetate, acetonitrile, and tetrahydrofuran (THF), which can engage in dipole-dipole interactions and accept hydrogen bonds. For the related compound 4-Chloro-N-methoxy-N-methylbenzamide, solubility has been noted in ethanol, acetone, and dimethylformamide.[3]

-

Moderate to High Solubility Expected: In chlorinated solvents like dichloromethane (DCM) and chloroform.

-

Low Solubility Expected: In nonpolar aliphatic solvents such as hexane and cyclohexane, due to the molecule's significant polarity.

-

-

The Impact of N-Alkylation: The presence of both N-methoxy and N-methyl groups is significant. Research on related structures has shown that N-methylation of aromatic amides can disrupt intermolecular hydrogen bonding that might otherwise occur in secondary amides, often leading to a pronounced increase in solubility in organic solvents.[4] This structural feature supports the prediction of good solubility in a range of organic media.

Experimental Determination of Thermodynamic Solubility

To generate reliable and reproducible data, a standardized protocol is essential. The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.[1]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, acetonitrile)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., 20 mg in 2 mL of solvent). The key is to ensure solid material remains undissolved, confirming that the solution is saturated.[5]

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker (e.g., at 25°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. For crystalline compounds, longer equilibration times (48-72 hours) may be necessary.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sample Extraction: Carefully withdraw a small aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method. A 100-fold or 1000-fold dilution is common.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Calculate the concentration of the analyte by comparing its response to a standard curve prepared from known concentrations of this compound.

-

Calculation: Multiply the measured concentration by the dilution factor to determine the solubility of the compound in the chosen solvent. Express the result in units such as mg/mL or mol/L.

This self-validating protocol ensures that the measured solubility represents the true thermodynamic equilibrium, a critical parameter for any downstream application.

Workflow for Solubility Determination

Caption: Flowchart for Acid-Base Solubility Classification.

Conclusion and Application

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone.

- This compound. (n.d.). PubChem.

- Solubility of Organic Compounds. (2023, August 31). Retrieved from University of Toronto, Department of Chemistry.

- The impact of N-methylation on aqueous solubility and lipophilicity. (2015, November 4). eMolecules.

- 4-CHLORO-N-METHOXY-N-METHYLBENZAMIDE - Introduction. (n.d.). ChemBK.

Sources

An In-depth Technical Guide to the Reaction Mechanism of Weinreb Amides

Abstract

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, stands as a cornerstone of modern organic synthesis, prized for its ability to function as a robust acylating agent.[1][2][3] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this functional group provides a reliable and high-yielding pathway for the synthesis of ketones and aldehydes from carboxylic acid derivatives, elegantly circumventing the pervasive issue of over-addition that plagues reactions with more conventional acylating agents like esters or acid chlorides.[4][5] This guide elucidates the core mechanistic principles governing the unique reactivity of the Weinreb amide. We will explore the structural features that lead to the formation of a uniquely stable, chelated tetrahedral intermediate, detail the scope of its reactivity with various nucleophiles, and provide field-proven experimental protocols.

The Challenge of Over-Addition in Carbonyl Chemistry

The synthesis of a ketone via the reaction of an organometallic reagent (e.g., Grignard or organolithium) with a carboxylic acid derivative, such as an ester or acid chloride, is often complicated by a secondary reaction. The initial nucleophilic addition forms a tetrahedral intermediate which rapidly collapses to the desired ketone. However, this newly formed ketone is typically more reactive than the starting material.[6][7] Consequently, it is readily attacked by a second equivalent of the organometallic reagent, leading to the formation of a tertiary alcohol as an undesired byproduct.[4][7] This over-addition occurs even when reaction stoichiometry is carefully controlled.[4]

The Weinreb Amide: A Structural Solution to a Chemical Problem

The Weinreb amide was developed to overcome this fundamental challenge. Its unique structure, featuring an N-methoxy-N-methyl moiety, fundamentally alters the stability of the key tetrahedral intermediate formed during nucleophilic attack.

The Core Mechanism: Chelation and Intermediate Stability

When a nucleophile, such as an organometallic reagent or a hydride, adds to the carbonyl carbon of a Weinreb amide, a tetrahedral intermediate is formed. The key to the Weinreb amide's controlled reactivity lies in the fate of this intermediate. The lone pair electrons on the N-methoxy oxygen atom coordinate to the metal cation (Li⁺ or MgX⁺) associated with the nucleophile, forming a stable five-membered chelate ring with the carbonyl oxygen.[4][7][8][9]

This chelation stabilizes the tetrahedral intermediate, preventing it from collapsing prematurely.[2][3][6][4][9] The intermediate remains intact at low temperatures until an aqueous or acidic workup is performed.[4][7] During workup, the metal ion is quenched and removed, destabilizing the chelate and leading to the collapse of the intermediate to furnish the final ketone or aldehyde product.[7] Because the ketone or aldehyde is not formed in the presence of the highly reactive nucleophile, the problem of over-addition is effectively eliminated.[6][7]

Figure 1: Mechanism of Weinreb amide reaction showing the stable chelated intermediate.

Comparison with Ester Reactivity

To fully appreciate the utility of the Weinreb amide, it is instructive to compare its reaction pathway with that of a typical ester. As shown below, the tetrahedral intermediate formed from an ester lacks the chelating methoxy group and readily collapses, regenerating a reactive carbonyl in the presence of the organometallic reagent.

Figure 2: Contrasting reaction pathways of Weinreb amides and esters with organometallics.

Synthetic Scope and Applications

The stability of the Weinreb amide moiety allows for a broad range of synthetic transformations, tolerating many functional groups that would be incompatible with harsher reagents.[4]

Ketone Synthesis

The most common application is the synthesis of ketones. A wide variety of organometallic nucleophiles can be used, including aliphatic, vinyl, aryl, and alkynyl Grignard and organolithium reagents.[1][4] The reaction is generally high-yielding and clean.

| Substrate (R¹ in R¹-CON(Me)OMe) | Nucleophile (R²-M) | Product (R¹-CO-R²) | Typical Yield |

| Phenyl | Phenylmagnesium bromide | Benzophenone | >90% |

| Cyclohexyl | Methyllithium | Cyclohexyl methyl ketone | ~85-95% |

| N-Boc-Alanine | Isobutylmagnesium chloride | N-Boc-protected amino ketone | ~80-90% |

| 3-Bromophenyl | n-Butyllithium | 3-Bromo-n-butylphenylketone | >85% |

| Cinnamoyl | Vinyllithium | 1-Phenylpenta-1,4-dien-3-one | ~75-85% |

Table 1: Representative examples of Weinreb ketone synthesis. Yields are typical and can vary based on specific conditions.

Aldehyde Synthesis

Weinreb amides can be cleanly reduced to aldehydes using common hydride reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H).[4] The same principle of a stable chelated intermediate prevents over-reduction to the primary alcohol.[10] Milder and more chemoselective reagents, such as chloromagnesium dimethylaminoborohydride (MgAB), have also been developed for this transformation, allowing for reduction under ambient conditions.[11][12]

Experimental Protocols: A Self-Validating System

The following protocols represent standard, field-proven methodologies for the synthesis and reaction of Weinreb amides. The causality behind key steps is explained to ensure reproducibility and understanding.

Workflow: From Carboxylic Acid to Ketone

The overall process typically involves two main stages: formation of the Weinreb amide from a carboxylic acid derivative, followed by the reaction with an organometallic reagent.

Figure 3: General workflow for the preparation and use of a Weinreb amide.

Protocol 1: Synthesis of a Weinreb Amide from an Acid Chloride

This protocol describes the formation of N-methoxy-N-methylbenzamide from benzoyl chloride.

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).

-

Solvent and Base: Suspend the hydrochloride salt in dichloromethane (DCM, ~0.5 M). Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add a suitable base, such as pyridine or triethylamine (2.2 eq), dropwise to the suspension. The base neutralizes the HCl salt and the HCl generated during the acylation.

-